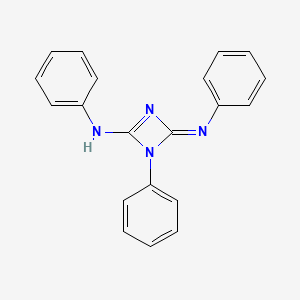![molecular formula C10H7ClN4O3 B14662163 2-({[(4-Chlorophenyl)carbamoyl]oxy}imino)-2-cyanoacetamide CAS No. 50834-00-9](/img/structure/B14662163.png)
2-({[(4-Chlorophenyl)carbamoyl]oxy}imino)-2-cyanoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[(4-Chlorophenyl)carbamoyl]oxy}imino)-2-cyanoacetamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a chlorophenyl group, a carbamoyl group, and a cyanoacetamide moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(4-Chlorophenyl)carbamoyl]oxy}imino)-2-cyanoacetamide typically involves the reaction of 4-chlorophenyl isocyanate with cyanoacetamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
For industrial-scale production, the process is scaled up with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-({[(4-Chlorophenyl)carbamoyl]oxy}imino)-2-cyanoacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Formation of corresponding oximes or nitriles.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-({[(4-Chlorophenyl)carbamoyl]oxy}imino)-2-cyanoacetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({[(4-Chlorophenyl)carbamoyl]oxy}imino)-2-cyanoacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Chlorophenyl)carbamoyloxy)-2-butynyltrimethylammonium
- N-(4-Chlorophenyl)-3-(phosphonoooxy)naphthalene-2-carboxamide
Uniqueness
2-({[(4-Chlorophenyl)carbamoyl]oxy}imino)-2-cyanoacetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity
This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
50834-00-9 |
|---|---|
Molecular Formula |
C10H7ClN4O3 |
Molecular Weight |
266.64 g/mol |
IUPAC Name |
[(2-amino-1-cyano-2-oxoethylidene)amino] N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C10H7ClN4O3/c11-6-1-3-7(4-2-6)14-10(17)18-15-8(5-12)9(13)16/h1-4H,(H2,13,16)(H,14,17) |
InChI Key |
CLCUKAYTHCUNIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)ON=C(C#N)C(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



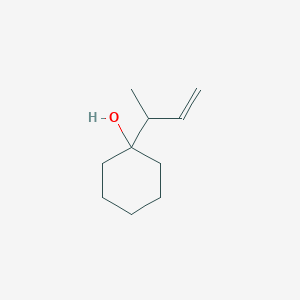
![4-[(Phenylsulfanyl)methyl]benzonitrile](/img/structure/B14662098.png)
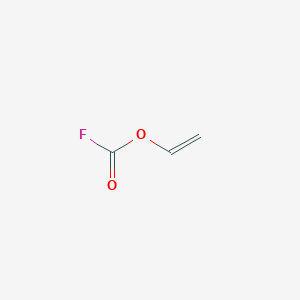


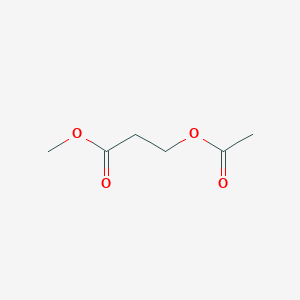
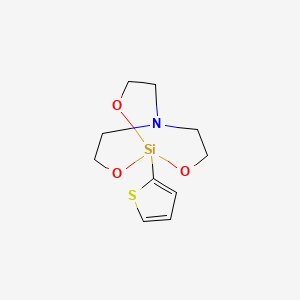

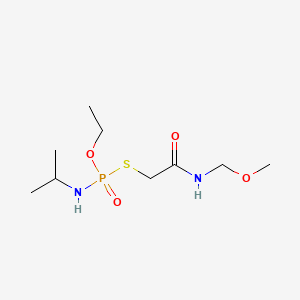
![Dodecanoic acid;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B14662150.png)
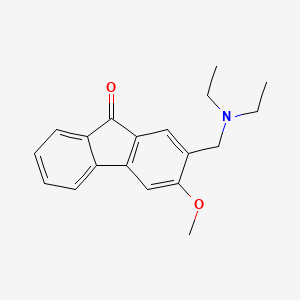
![Cyclobuta[b]naphthalene-1,2-dione](/img/structure/B14662184.png)
